1H-Imidazole-1-pentanamine
Overview
Description
1H-Imidazole-1-pentanamine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
1H-Imidazole-1-pentanamine, like other imidazole derivatives, interacts with a variety of targets. Imidazole is known to interact with several enzymes such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . These targets play crucial roles in various biological processes, including energy production, signal transduction, and cellular homeostasis.
Mode of Action
For instance, they can bind to the active site of an enzyme, altering its conformation and modulating its activity . The specific interactions and resulting changes would depend on the exact structure of the this compound and its target.
Biochemical Pathways
Imidazole is a key component in several biochemical pathways. It is a part of the side-chain of histidine, an amino acid frequently found in the catalytic site of enzymes . Imidazole is also involved in the biosynthesis of purines, which are essential components of DNA and RNA . The exact pathways affected by this compound would depend on its specific targets and their roles in these pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and their roles in cellular processes. For instance, if it targets an enzyme involved in energy production, it could potentially affect the energy levels within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules, pH levels, temperature, and other conditions can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-pentanamine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines under specific conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of ammonium acetate and aldehydes in a solvent-free environment .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that are efficient and scalable. These methods may include the use of catalysts such as copper or zinc to facilitate the cyclization process . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-pentanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler amine derivatives .
Scientific Research Applications
1H-Imidazole-1-pentanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Comparison with Similar Compounds
1H-Imidazole: A simpler imidazole derivative with broad applications in medicine and industry.
2-Substituted-1H-imidazoles: Known for their anticancer and antimicrobial activities.
Phenyl-substituted 1H-imidazoles: Investigated for their antiparasitic properties.
Uniqueness: 1H-Imidazole-1-pentanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pentanamine side chain differentiates it from other imidazole derivatives, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
5-imidazol-1-ylpentan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBFAMNSPLNCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427965 | |
Record name | 1H-Imidazole-1-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-62-0 | |
Record name | 1H-Imidazole-1-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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